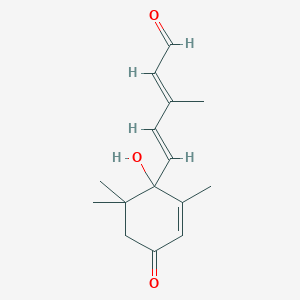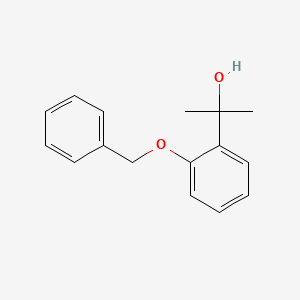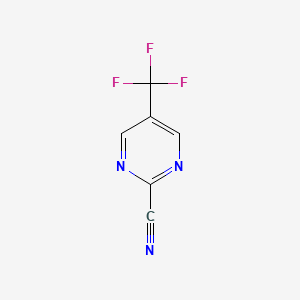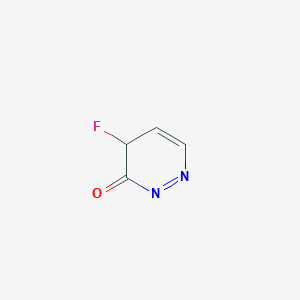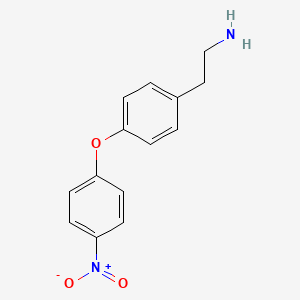
2-(4-(4-Nitrophenoxy)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-Nitrophenoxy)phenyl)ethanamine is an organic compound with the molecular formula C14H14N2O3 It is a derivative of phenylethanamine, where the phenyl ring is substituted with a nitrophenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the etherification of 4-nitrophenol with 4-bromophenylethanamine under basic conditions to yield this compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(4-Nitrophenoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-(4-(4-Aminophenoxy)phenyl)ethanamine.
Substitution: Various substituted phenoxy derivatives.
Oxidation: Nitroso or nitro derivatives of the original compound.
Applications De Recherche Scientifique
2-(4-(4-Nitrophenoxy)phenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
2-(4-(4-Nitrophenoxy)phenyl)ethanamine can be compared with other phenylethanamine derivatives such as:
2-(4-(4-Aminophenoxy)phenyl)ethanamine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.
2-(4-(4-Methoxyphenoxy)phenyl)ethanamine: Contains a methoxy group, which affects its electronic properties and reactivity.
2-(4-(4-Chlorophenoxy)phenyl)ethanamine:
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Propriétés
Formule moléculaire |
C14H14N2O3 |
|---|---|
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-[4-(4-nitrophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14N2O3/c15-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16(17)18/h1-8H,9-10,15H2 |
Clé InChI |
PTUFABWTTJPVNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Diethoxyphosphorylmethoxy)-3-phenylmethoxypropyl] methanesulfonate](/img/structure/B12283849.png)


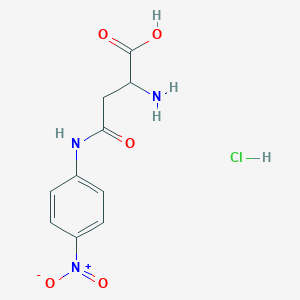

![Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate](/img/structure/B12283865.png)
![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
![N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide](/img/structure/B12283881.png)

